D-Threitol-1,4-bis(methanesulfonate)

Descripción general

Descripción

D-Threitol-1,4-bis(methanesulfonate) is a chemical compound known for its significant role in various scientific and industrial applications. It is also referred to as dihydroxybusulfan or L-threitol-1,4-bis-methanesulfonate. This compound is a prodrug of a bifunctional alkylating agent, which means it can form covalent bonds with DNA, leading to its use in chemotherapy, particularly for treating ovarian carcinoma and other solid tumors .

Métodos De Preparación

The synthesis of D-Threitol-1,4-bis(methanesulfonate) involves the reaction of D-threitol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yield. The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Análisis De Reacciones Químicas

D-Threitol-1,4-bis(methanesulfonate) undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

D-Threitol-1,4-bis(methanesulfonate) has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.

Biology: The compound is employed in studies involving DNA alkylation and its effects on cellular processes.

Mecanismo De Acción

The mechanism of action of D-Threitol-1,4-bis(methanesulfonate) involves its conversion to active epoxides, which can alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, inhibiting DNA replication and transcription. The compound primarily targets rapidly dividing cells, making it effective in chemotherapy. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

D-Threitol-1,4-bis(methanesulfonate) is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

Busulfan: Another alkylating agent used in chemotherapy, but with a different chemical structure and toxicity profile.

Melphalan: A bifunctional alkylating agent used in the treatment of multiple myeloma and ovarian cancer.

Cyclophosphamide: An alkylating agent with a broader spectrum of activity and different activation pathways.

The uniqueness of D-Threitol-1,4-bis(methanesulfonate) lies in its specific activation to epoxides and its favorable toxicity profile, making it a valuable compound in both research and clinical settings .

Actividad Biológica

D-Threitol-1,4-bis(methanesulfonate), commonly referred to as treosulfan, is a compound that has garnered attention for its therapeutic potential, particularly in the context of hematopoietic stem cell transplantation (HSCT) and its unique pharmacological profile compared to traditional alkylating agents. This article provides a comprehensive overview of the biological activity of treosulfan, including its pharmacodynamics, clinical applications, and safety profile.

Chemical Structure and Properties

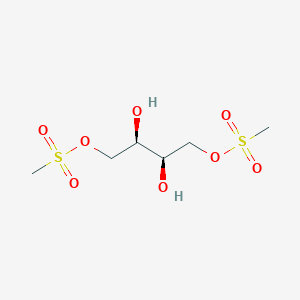

Treosulfan is a bis(methanesulfonate) derivative of D-threitol, with the molecular formula and a molecular weight of 286.31 g/mol. Its structure facilitates the formation of reactive epoxides, which are believed to contribute to its cytotoxic effects against neoplastic cells.

Treosulfan acts primarily through the formation of DNA cross-links, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism is similar to that of other alkylating agents but is characterized by a more favorable toxicity profile. The compound's ability to form epoxides allows it to interact with nucleophilic sites in DNA, resulting in cytotoxicity that is particularly effective against malignant cells while sparing normal tissues to some extent.

Hematopoietic Stem Cell Transplantation

Treosulfan has emerged as a key agent in conditioning regimens for HSCT, especially in pediatric patients with malignancies. Studies have shown that treosulfan can be safely used as an alternative to busulfan due to its lower toxicity profile. In a clinical trial comparing treosulfan and busulfan for conditioning prior to HSCT, treosulfan demonstrated a 100% freedom from transplantation-related mortality (TRM) compared to 90% for busulfan .

Table 1: Comparison of Treosulfan and Busulfan in HSCT

| Parameter | Treosulfan | Busulfan |

|---|---|---|

| Freedom from TRM | 100% | 90% |

| Acute Toxicity Rate | Lower | Higher |

| Gonadal Toxicity | Mild testicular toxicity; severe ovarian toxicity | High gonadal toxicity |

Pharmacokinetics

The pharmacokinetic profile of treosulfan has been extensively studied. It is administered intravenously and exhibits linear pharmacokinetics up to certain doses. A study reported that plasma concentrations were measured at various time points post-infusion, demonstrating consistent absorption and distribution characteristics .

Table 2: Pharmacokinetic Parameters of Treosulfan

| Parameter | Value |

|---|---|

| Half-life | Approximately 2 hours |

| Volume of distribution | Linear up to dose levels |

| Renal elimination | Significant |

Safety Profile

Treosulfan's safety profile is notably favorable compared to traditional alkylating agents. While it can cause side effects such as mucositis and diarrhea at higher doses, the incidence of severe toxicities tends to be lower . Long-term studies have indicated that treosulfan may lead to less gonadal toxicity than busulfan, making it a preferable choice in younger populations where fertility preservation is a concern .

Case Studies

Several case studies have highlighted the efficacy and safety of treosulfan in clinical settings:

- Pediatric Patients with Acute Myeloid Leukemia (AML) : In a cohort study involving children undergoing HSCT for AML, treosulfan was associated with improved survival rates and lower incidence of severe complications compared to historical controls treated with busulfan.

- Myelodysplastic Syndromes (MDS) : A clinical trial involving adults with MDS demonstrated that treosulfan conditioning resulted in favorable outcomes with manageable side effects, reinforcing its role as an effective treatment option .

Propiedades

IUPAC Name |

(2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPOZVAOBBQLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13308-13-9, 21106-06-9, 299-75-2, 1947-62-2 | |

| Record name | Erythritol, 1,4-dimethanesulfonate, (meso)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol, 1,4-dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol,4-dimethanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Treosulfan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis mesyl ester of D-threitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Treosulfan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.